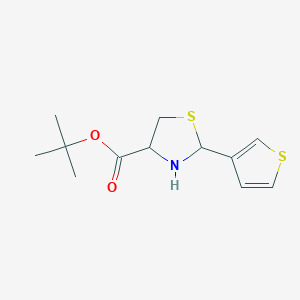

1-Carboxylic acid tert-butyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tert-butyl esters are extensively employed as masked carboxyl group surrogates in peptide chemical synthesis . They are important types of molecules and natural products and play a main role in cell biology .

Synthesis Analysis

A new efficient and safe method for the preparation of tertiary butyl esters of N α-protected amino acids from tert-butanol was developed. The esterification is catalyzed by boron trifluoride etherate adsorbed on anhydrous magnesium sulfate .Molecular Structure Analysis

Esters contain a carbonyl group with a second oxygen atom bonded to the carbon atom in the carbonyl group by a single bond. In an ester, the second oxygen atom bonds to another carbon atom .Chemical Reactions Analysis

The released t-butyl carbocation is subsequently deprotonated by the anionic TFA, resulting in the formation of 2-methyl-propene .Physical And Chemical Properties Analysis

Esters are polar but have no hydrogen atom attached directly to an oxygen atom. They are therefore incapable of engaging in intermolecular hydrogen bonding with one another and thus have considerably lower boiling points than their isomeric carboxylic acids counterparts .Scientific Research Applications

Convenient Preparation :The tert-butyl ester is used for the gentle preparation of esters from carboxylic acids. A notable method involves the warming of the carboxylic acid with tert-butyl acetoacetate and a catalytic amount of acid, generating only low pressures suitable for laboratory glassware (Taber, Gerstenhaber, & Zhao, 2006).

Ester Protection and Deprotection :In synthetic chemistry, protecting groups like tert-butyl esters are crucial for the temporary modification of carboxylic acids to control reactivity. For instance, 1,1-dimethylallyl (DMA) esters serve as alternatives to tert-butyl esters for protecting carboxylic acids, especially when acidic deprotection conditions need to be avoided (Sedighi & Lipton, 2005). The cleavage of tert-butyl esters is another critical process, and methods involving solvent-free conditions under microwave irradiations have been developed for effective and efficient deprotection (Park & Park, 2009).

Activation of Carboxylic Acids :Tert-butyl esters are also used in activating carboxylic acids. One method involves the use of tert-butyl carbonates (BOC-OX) for efficient formation of benzotriazinonyl esters, which are intermediates in reactions to afford amides or peptides (Basel & Hassner, 2002).

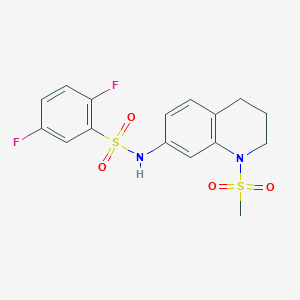

Synthesis of Complex Molecules :In the realm of pharmaceutical and material science, tert-butyl esters play a role in synthesizing more complex molecules. For example, tert-butyl esters are used in the synthesis of marine drugs and for studying the structure-activity relationship of antitumor antibiotic tetrahydroisoquinoline natural products (Li et al., 2013).

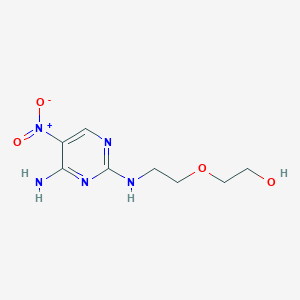

Other Applications :Additionally, tert-butyl esters are involved in various synthetic pathways, including the synthesis of water-soluble dendritic macromolecules, highlighting their broad applicability in material science (Pesak, Moore, & Wheat, 1997).

Mechanism of Action

Safety and Hazards

Future Directions

Indoles are a significant heterocyclic system in natural products and drugs. They are important types of molecules and natural products and play a main role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

properties

IUPAC Name |

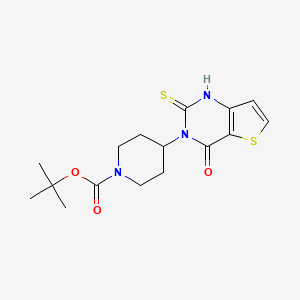

tert-butyl 4-(4-oxo-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-3-yl)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O3S2/c1-16(2,3)22-15(21)18-7-4-10(5-8-18)19-13(20)12-11(6-9-24-12)17-14(19)23/h6,9-10H,4-5,7-8H2,1-3H3,(H,17,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBVWLDAXUDKMFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)N2C(=O)C3=C(C=CS3)NC2=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chlorophenyl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2865407.png)

![N-[2-Hydroxy-1-(2-methylpyrazol-3-yl)ethyl]prop-2-enamide](/img/structure/B2865412.png)

![2-(benzylthio)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethanone](/img/structure/B2865417.png)

![3-butyl-8-(4-methoxyphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2865422.png)